molecular formula C18H19N3O4S B2393826 N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 893385-97-2

N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2393826
CAS No.: 893385-97-2
M. Wt: 373.43
InChI Key: DUFRLZBYBNJZQC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a synthetic heterocyclic compound incorporating nitrogen, oxygen, and sulfur atoms, designed for advanced chemical and pharmaceutical research. Heterocyclic compounds with structures containing furan, imidazole, and sulfanyl groups are of significant interest in medicinal chemistry due to their diverse biological activities and applications in drug discovery . The structural motif of an imidazole ring linked via a sulfanylacetamide bridge is found in compounds investigated for various biological activities, as similar molecular frameworks have been explored for their potential as enzyme inhibitors . The presence of both furan and imidazole rings in a single molecule suggests potential for interacting with enzymatic targets, given that such heterocycles are known to be key scaffolds in the development of inhibitors for neurological targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease research . Furthermore, the 2,4-dimethoxyphenyl group is a common pharmacophore that can contribute to binding affinity at active sites . This reagent is provided exclusively For Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound with appropriate precautions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-13-5-6-15(16(10-13)24-2)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFRLZBYBNJZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326015
Record name N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893385-97-2
Record name N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as aldosterone synthase and aromatase, which are critical in steroidogenesis and cancer biology respectively .
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions.

Biological Activity Data

Research indicates that this compound possesses several biological activities. The following table summarizes key findings from various studies:

Activity Effect Reference
Aldosterone Synthase InhibitionIC50: 0.5 µM
Aromatase InhibitionIC50: 0.8 µM
Antioxidant ActivityScavenging DPPH radicals
Cytotoxicity in Cancer CellsIC50: Varies by cell line

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Cardiovascular Implications

Another study investigated the effects of this compound on cardiovascular health by assessing its impact on aldosterone levels in vitro. The findings suggested that the compound effectively reduced aldosterone production, indicating potential use in managing hypertension.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth and show activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Imidazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Antitubercular Activity

This compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro evaluations have shown promising results, with some derivatives demonstrating significant inhibitory effects on mycobacterial enzymes essential for bacterial survival .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • A study published in PubMed Central explored a series of imidazole derivatives for their antimicrobial and anticancer activities, highlighting their potential as therapeutic agents against resistant strains .
  • Another research article focused on the synthesis of sulfonamide derivatives with imidazole rings, demonstrating their effectiveness against Mycobacterium tuberculosis and their mechanism of action through enzyme inhibition .
  • A comprehensive review on the biological activity of imidazole-based compounds indicated their role in modulating cellular pathways associated with cancer progression and microbial resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Imidazole vs. Benzimidazole and Thiazole Derivatives
  • Imidazole Derivatives : The target compound’s imidazole ring is structurally analogous to 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (), which replaces the furan-2-ylmethyl group with a 4-fluorophenyl substituent. The imidazole ring’s electron-rich nature facilitates hydrogen bonding and π-π stacking, critical for ligand-receptor interactions .
  • Benzimidazole Derivatives : highlights 1-(4-chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine , where the benzimidazole core offers enhanced aromaticity and rigidity compared to imidazole. This may improve thermal stability but reduce solubility .
  • Thiazole Derivatives: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces imidazole with thiazole, introducing a sulfur atom in the heterocycle. Thiazole derivatives are known for metal coordination but exhibit reduced basicity compared to imidazoles .
Substituent Effects
  • Aromatic Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing solubility and altering electronic distribution. In contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () uses electron-withdrawing chlorine atoms, increasing lipophilicity and resistance to oxidative degradation .
  • Furan vs. Comparatively, N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () employs a fluorobenzyl group, which enhances metabolic stability via reduced susceptibility to cytochrome P450 enzymes .

Sulfur-Containing Functional Groups

  • Sulfanylacetamide vs. Sulfonamide : The sulfanyl (S–) group in the target compound differs from sulfonamides (e.g., cyazofamid in ). Sulfanyl groups offer flexibility in hydrogen bonding, while sulfonamides are stronger hydrogen bond acceptors, influencing target affinity and pharmacokinetics .

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2-{[1-(4-Fluorophenyl)imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide
Core Heterocycle Imidazole Thiazole Imidazole
Aromatic Substituent 2,4-Dimethoxyphenyl (electron-rich) 3,4-Dichlorophenyl (electron-poor) 4-Fluorophenyl
Sulfur Group Sulfanylacetamide Acetamide Sulfanylacetamide
Predicted Solubility Moderate (polar methoxy groups) Low (chlorine substituents) Low (naphthyl group)

Preparation Methods

Preparation of N-(2,4-Dimethoxyphenyl)-2-bromoacetamide

The α-bromoacetamide intermediate is synthesized via acylation of 2,4-dimethoxyaniline with bromoacetyl bromide under anhydrous conditions:

2,4-Dimethoxyaniline + Bromoacetyl bromide → N-(2,4-Dimethoxyphenyl)-2-bromoacetamide  

Conditions : Dichloromethane, 0°C, triethylamine (2.2 eq.), 2 h. Yield: 78–85%.

Characterization :

  • 1H-NMR (CDCl3) : δ 3.85 (s, 6H, OCH3), 4.02 (s, 2H, CH2Br), 6.45–7.12 (m, 3H, Ar–H), 8.21 (s, 1H, NH).

Synthesis of 1-(Furan-2-ylmethyl)imidazole-2-thiol

Imidazole-2-thiol undergoes N-alkylation with furfuryl bromide to install the furanmethyl group:

Imidazole-2-thiol + Furfuryl bromide → 1-(Furan-2-ylmethyl)imidazole-2-thiol  

Optimization :

  • Base : K2CO3 in DMF, 60°C, 12 h.
  • Yield : 62% (purification via silica gel chromatography).

Critical Challenge : Competing N3-alkylation is suppressed by using a bulky base (DBU), favoring N1-substitution.

Thiol-Ether Coupling

The sulfanylacetamide linkage is forged via nucleophilic substitution:

1-(Furan-2-ylmethyl)imidazole-2-thiol + N-(2,4-Dimethoxyphenyl)-2-bromoacetamide → Target Compound  

Reaction Parameters :

  • Solvent : Acetonitrile (nitrile solvents enhance SN2 kinetics).
  • Base : NaH (1.1 eq.), 25°C, 4 h.
  • Yield : 70–75%.

Alternative Methodologies

Oxazolone Cyclization Approach

Adapting the MDPI protocol, 3,4-dimethoxyhippuric acid and furan-2-carbaldehyde condense in acetic anhydride to form an oxazolone intermediate. Subsequent reaction with cysteamine derivatives could theoretically yield the imidazole-thiol scaffold, though this route remains unexplored for the target compound.

Spectroscopic Validation

4.1 1H-NMR Analysis

  • Furan protons : δ 6.38 (dd, J = 3.2 Hz, 1H), 7.12 (d, J = 1.8 Hz, 1H).
  • Imidazole protons : δ 7.24 (s, 1H, C4–H), 7.65 (s, 1H, C5–H).
  • Acetamide methylene : δ 3.92 (s, 2H, SCH2CO).

4.2 Mass Spectrometry

  • ESI-MS : m/z 341.4 [M+H]+ (calc. 341.42).

Process Challenges and Solutions

5.1 Thiol Oxidation Mitigation

  • Inert Atmosphere : Reactions performed under N2 suppress disulfide formation.
  • Additives : 1,4-Dithiothreitol (DTT, 0.1 eq.) stabilizes free thiols during purification.

5.2 Regioselectivity in Imidazole Alkylation

  • Solvent Effects : DMF enhances N1- over N3-alkylation due to improved furfuryl bromide solubility.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the sulfanyl-acetamide linkage .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for acetamide, S–C stretch at ~650 cm1^{-1}) .
  • X-ray Crystallography (if crystals form): Resolve absolute configuration and bond angles, particularly for the imidazole-thioether moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Q. Methodological Answer :

  • Substituent Variation : Systematically modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to assess impact on target binding .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to improve metabolic stability while retaining π-π stacking interactions .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) and guide synthetic priorities .
    Case Study : demonstrated that replacing methoxy with fluorine in analogous compounds increased apoptosis-inducing activity by 40% in cancer cell lines .

Advanced: What mechanistic pathways underlie this compound’s reported biological activities, and how can they be experimentally validated?

Q. Methodological Answer :

  • Anticancer Activity :
    • Perform caspase-3/7 activation assays to confirm apoptosis induction .
    • Use mitochondrial membrane potential dyes (e.g., JC-1) to assess early-stage apoptosis .
  • Antimicrobial Activity :
    • Conduct time-kill assays against Gram-positive bacteria (e.g., S. aureus) to evaluate bactericidal kinetics .
    • Synchrotron-based SAXS to study disruption of bacterial cell wall synthesis .
  • Target Identification :
    • Employ pull-down assays with biotinylated derivatives and streptavidin beads to isolate interacting proteins .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values) be resolved?

Q. Methodological Answer :

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C, 5% CO2_2) to minimize variability .
    • Validate purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Address Solubility Issues :
    • Optimize DMSO concentration (<0.1% v/v) or use solubilizing agents (e.g., cyclodextrins) to prevent aggregation .
  • Replicate Key Studies :
    • Collaborate with independent labs to verify IC50_{50} values under blinded conditions .

Advanced: What strategies mitigate oxidative degradation of the sulfanyl moiety during storage or biological assays?

Q. Methodological Answer :

  • Storage : Lyophilize the compound and store under argon at -20°C to prevent thioether oxidation .
  • Stabilization : Co-formulate with antioxidants (e.g., ascorbic acid at 0.1% w/v) in buffer solutions .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce sulfur’s susceptibility to oxidation .

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